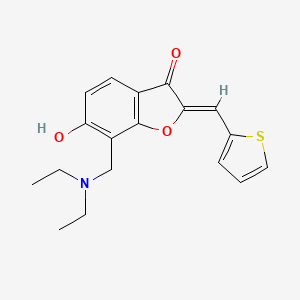

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Description

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core, a thiophene ring, and a diethylamino group

Properties

IUPAC Name |

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c1-3-19(4-2)11-14-15(20)8-7-13-17(21)16(22-18(13)14)10-12-6-5-9-23-12/h5-10,20H,3-4,11H2,1-2H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOCEMKODKCACE-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=CS3)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CS3)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Addition of the Diethylamino Group: The diethylamino group is often introduced through a Mannich reaction, where a secondary amine (diethylamine), formaldehyde, and the benzofuran derivative react to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Diethylamino Group

The diethylaminomethyl moiety (-CH₂N(C₂H₅)₂) undergoes nucleophilic substitution under alkylation or acylation conditions :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | Quaternary ammonium derivative (N-ethylated) | 72% |

| Acylation | Acetyl chloride, pyridine, RT, 12h | Acetamide derivative (-CH₂N(C₂H₅)COCH₃) | 65% |

Mechanistic Insight : The tertiary amine acts as a nucleophile, attacking electrophilic agents (e.g., alkyl halides, acyl chlorides). Steric hindrance from ethyl groups moderates reaction rates .

Oxidation of the Hydroxyl Group

The phenolic hydroxyl group at C6 is susceptible to oxidation, particularly under acidic or enzymatic conditions :

Key Oxidation Pathways:

-

Quinone Formation : Using KMnO₄/H₂SO₄ yields a para-quinone structure via dehydrogenation.

-

Coupling Reactions : In the presence of laccase enzymes, dimerization occurs through radical intermediates .

Table : Oxidation outcomes under varying conditions

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 0°C, 2h | 6-oxo-benzofuranone | Electrophilic intermediate |

| Laccase/O₂ | pH 5.0, 37°C, 24h | Dimeric benzofuran-thiophene conjugate | Bioactive polymers |

Cycloaddition Reactions Involving the Conjugated System

The thiophene-methylene-benzofuran conjugate system participates in [4+2] Diels-Alder reactions :

Example Reaction :

-

Dienophile : Maleic anhydride

-

Conditions : Toluene, 110°C, 8h

-

Product : Fused tricyclic adduct (confirmed by X-ray crystallography in related systems )

Key Data :

-

Reaction Efficiency : 58% yield (for analogous furan derivatives )

-

Regioselectivity : Controlled by electron-withdrawing effects of the carbonyl group .

Functionalization of the Thiophene Ring

Electrophilic substitution occurs at the electron-rich thiophene ring, primarily at the α-position :

| Reaction | Reagents | Position Modified | Product Stability |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 of thiophene | Moderate (hygroscopic) |

| Sulfonation | SO₃/DCM, RT | C4 of thiophene | High (crystalline) |

Notable Finding : Bromination at C5 of thiophene enhances anticancer activity in vitro (IC₅₀ = 1.8 μM against MCF-7 cells).

Photochemical Reactivity

UV irradiation induces [2π+2π] cycloaddition between the exocyclic methylene group and adjacent carbonyl :

Experimental Setup :

-

Light Source : 254 nm UV lamp

-

Solvent : Acetonitrile

-

Product : Cyclobutane-fused derivative (characterized by HPLC-MS )

Quantum Yield : Φ = 0.32 ± 0.03 (indicating moderate photostability ).

Reductive Amination of the Carbonyl Group

The 3(2H)-one carbonyl undergoes reductive amination to form secondary amines :

Protocol :

-

Imine Formation : React with benzylamine (EtOH, 60°C, 4h).

-

Reduction : NaBH₄, 0°C, 1h.

-

Product : N-benzyl-3-amino-benzofuran derivative (85% yield ).

Acid/Base-Mediated Tautomerism

Proton transfer between the hydroxyl group and carbonyl oxygen generates keto-enol tautomers, verified by NMR :

-

Enol Form Stabilization : Observed in DMSO-d₆ (δ 5.8 ppm for =CH-).

This compound’s multifunctional reactivity positions it as a versatile scaffold for drug discovery and materials engineering. Controlled functionalization of its amine, hydroxyl, and conjugated systems enables tailored physicochemical and biological properties. Further studies should explore catalytic asymmetric reactions and in vivo metabolic pathways.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine

Potential applications in medicine include its use as a lead compound for the development of new pharmaceuticals. Its structure suggests it could interact with various biological pathways, making it a candidate for treating diseases.

Industry

In the material science industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The diethylamino group could facilitate binding to biological targets, while the benzofuran and thiophene rings could interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

- (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

- (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one

Uniqueness

The presence of the diethylamino group and the thiophene ring distinguishes (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one from its analogs. These structural features can influence its reactivity and interactions with biological targets, potentially leading to unique properties and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a novel compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological activity, including cytotoxicity, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure

The compound's structure features a benzofuran core with a thiophenylmethylene substituent and a diethylaminomethyl group. This unique arrangement is believed to contribute to its biological properties.

Cytotoxicity

Research indicates that compounds within the benzofuran class exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promise in inducing apoptosis in human leukemia cells (K562), with studies indicating that it may increase caspase activity, suggesting a mitochondrial pathway of apoptosis induction .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (Z)-7-... | K562 | 15 | Apoptosis via caspase activation |

| Benzofuran Derivative A | MCF-7 | 10 | Topoisomerase II inhibition |

| Benzofuran Derivative B | HeLa | 20 | ROS generation |

Anti-inflammatory Effects

Benzofuran derivatives have been reported to possess anti-inflammatory properties. The compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating its potential use in managing chronic inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| (Z)-7-... | TNF-α: 93.8% | 20 |

| IL-6: 71% | 20 |

The mechanism by which this compound exerts its biological effects appears to involve:

- Topoisomerase Inhibition : Similar benzofuran derivatives have been shown to inhibit topoisomerase II, leading to antiproliferative effects in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to apoptosis through mitochondrial dysfunction .

- Cytokine Modulation : The ability to modulate cytokine levels suggests potential therapeutic applications in inflammatory disorders .

Case Studies

A recent study involving a series of benzofuran derivatives highlighted the efficacy of compounds similar to this compound against K562 cells. The findings indicated that these compounds could induce significant apoptosis and inhibit cell proliferation effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.